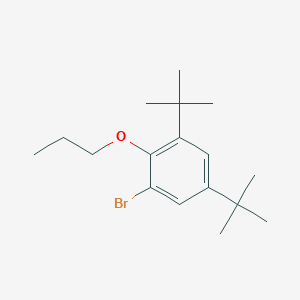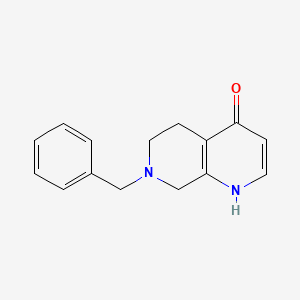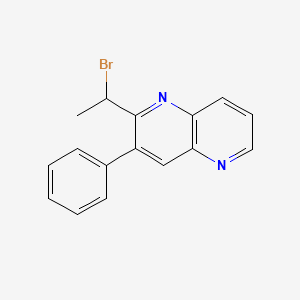![molecular formula C17H18Si B8668026 ([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane CAS No. 918540-87-1](/img/structure/B8668026.png)
([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane: is an organosilicon compound that features a biphenyl group attached to a trimethylsilane group via an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between a halogenated biphenyl compound and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions: ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学的研究の応用
Chemistry: ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: While specific biological applications are not well-documented, organosilicon compounds in general have been explored for their potential use in drug delivery systems and as bioactive agents. The biphenyl group is known for its biological activity, which could be leveraged in medicinal chemistry.
Industry: In the industrial sector, ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane can be used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials.
作用機序
The mechanism by which ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane exerts its effects is largely dependent on the specific reactions it undergoes. In general, the ethynyl group can participate in various chemical transformations, leading to the formation of new bonds and functional groups. The biphenyl group can interact with molecular targets through π-π stacking interactions, which are important in many biological and chemical processes.
類似化合物との比較
- ([1,1’-Biphenyl]-4-ylethynyl)trimethylsilane
- ([1,1’-Biphenyl]-2-ylethynyl)trimethylsilane
- ([1,1’-Biphenyl]-3-ylethynyl)triethylsilane
Comparison: ([1,1’-Biphenyl]-3-ylethynyl)trimethylsilane is unique due to the position of the ethynyl group on the biphenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The trimethylsilane group provides stability and can be easily removed or substituted, making it a versatile intermediate in organic synthesis. Similar compounds with different substituents or positions of the ethynyl group may exhibit different reactivity and applications, highlighting the importance of structural variations in chemical behavior.
特性
CAS番号 |
918540-87-1 |
|---|---|
分子式 |
C17H18Si |
分子量 |
250.41 g/mol |
IUPAC名 |
trimethyl-[2-(3-phenylphenyl)ethynyl]silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)13-12-15-8-7-11-17(14-15)16-9-5-4-6-10-16/h4-11,14H,1-3H3 |
InChIキー |
LHQFWIGRLZMKBM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
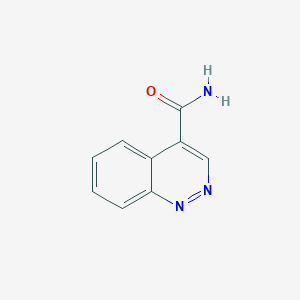
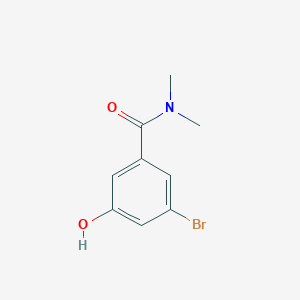
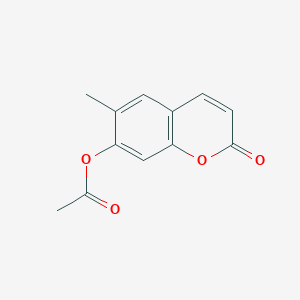
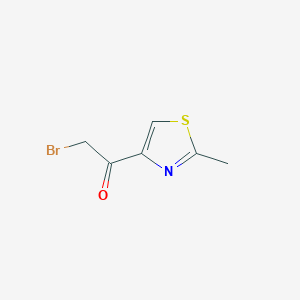
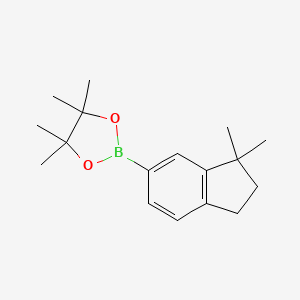
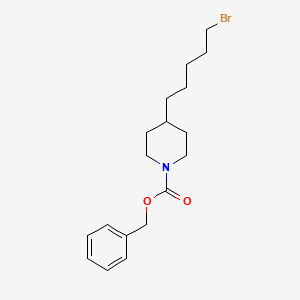
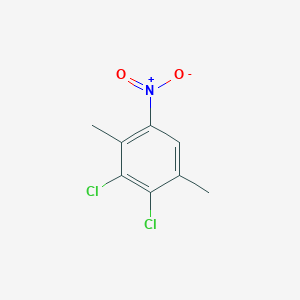
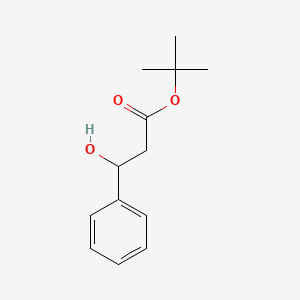
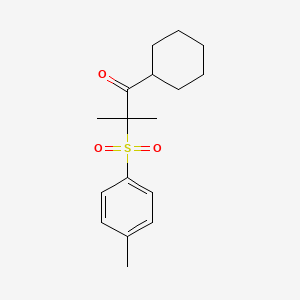

![1-[2-(4-Methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B8668011.png)
